molecular formula C14H18N2O2 B7471250 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

Cat. No. B7471250
M. Wt: 246.30 g/mol
InChI Key: IIPBHEYNCAVIIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, biochemistry, and materials science. This compound is also known as MEK inhibitor, which means it inhibits the activity of MEK enzymes, which play a crucial role in various cellular processes.

Mechanism of Action

2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide inhibits the activity of MEK enzymes, which play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. MEK enzymes are part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting the activity of MEK enzymes, 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can disrupt the MAPK pathway, leading to the inhibition of cell proliferation and the induction of cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide depend on the specific cellular context in which it is used. In cancer cells, this compound has been shown to inhibit cell proliferation and induce cell death, leading to the suppression of tumor growth. In Alzheimer's and Parkinson's disease, this compound has been shown to protect neurons from degeneration, leading to the improvement of cognitive and motor functions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is its specificity for MEK enzymes, which allows for the selective inhibition of the MAPK pathway. This compound also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.

Future Directions

There are several future directions for the research on 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One direction is the development of more potent and selective MEK inhibitors, which can be used for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is the investigation of the role of MEK enzymes in other cellular processes, including metabolism and immune response. Additionally, the use of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide as a building block for the synthesis of new materials with unique properties is also an area of interest for future research.

Synthesis Methods

The synthesis of 2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide can be achieved through various methods, including the reaction of 2-bromoethylamine hydrobromide with 2-methylbenzoic acid, followed by reaction with pyrrolidine-2-one. Another method involves the reaction of 2-methylbenzoyl chloride with N-(2-oxo-2-pyrrolidin-1-yl)ethylamine.

Scientific Research Applications

2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential applications in various scientific fields. In pharmaceutical research, this compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used to study the role of MEK enzymes in cellular processes, including cell proliferation and differentiation. In materials science, this compound has been used as a building block for the synthesis of various materials, including polymers and nanoparticles.

properties

IUPAC Name

2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-11-6-2-3-7-12(11)14(18)15-10-13(17)16-8-4-5-9-16/h2-3,6-7H,4-5,8-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPBHEYNCAVIIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.